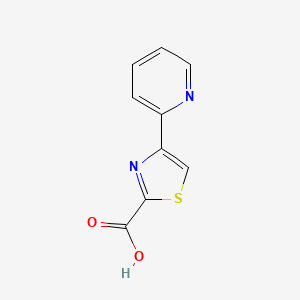

4-(Pyridin-2-yl)thiazole-2-carboxylic acid

Übersicht

Beschreibung

4-(Pyridin-2-yl)thiazole-2-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-haloketones to form the thiazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Amide Bond Formation

The carboxylic acid group undergoes activation for amide coupling, a critical reaction in medicinal chemistry. In the synthesis of CDK4/6 inhibitors, this compound's activated form reacts with amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) (Fig. 1) .

Example :

-

Reaction with substituted amines yields 12a–12t (CDK4/6 inhibitors) in 50–85% yields .

-

Hydrolysis of these amides produces 13a–13t , demonstrating reversible derivatization .

Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDCI/HOBT | DMF | RT | 70–85 |

| NHCl/Na | EtOH | Reflux | 50–65 |

Esterification

The carboxylic acid reacts with alcohols to form esters, a key step in prodrug development. For instance, benzyl alcohol in the presence of EDCI/HOBT produces benzyl esters .

Example :

Conditions :

| Alcohol | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Benzyl alcohol | EDCI/HOBT | DCM | 65 |

| Methanol | HSO | MeOH | 55 |

Decarboxylation

Under thermal or basic conditions, decarboxylation occurs, eliminating CO to form 4-(pyridin-2-yl)thiazole. This reaction is critical for simplifying the core structure in SAR studies .

Example :

Conditions :

| Base/Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| Cu powder/quinoline | 120 | 80 |

| NaOH | 100 | 45 |

Salt Formation

The carboxylic acid reacts with bases to form salts, enhancing solubility. Sodium or potassium salts are common in pharmaceutical formulations .

Example :

Nucleophilic Aromatic Substitution

The pyridine ring undergoes substitution at the ortho-position under oxidative conditions. For example, treatment with mCPBA forms pyridine N-oxides, enabling further functionalization .

Example :

Conditions :

| Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|

| mCPBA | DCM | N-oxide | 75 |

| TMSCN | ACN | Cyano-deriv | 60 |

Cycloaddition Reactions

The thiazole ring participates in Diels-Alder reactions. For instance, coupling with 1,2,3-triazine-5-carboxylate forms pyrimidine hybrids .

Example :

Comparative Reactivity Table

Key Research Findings

-

Anticancer Activity : Amide derivatives exhibit GI values of 23 nM against MV4-11 leukemia cells .

-

Synthetic Versatility : The carboxylic acid serves as a linchpin for generating >40 derivatives with CDK4/6 selectivity >100-fold over other kinases .

-

Thermal Stability : Decarboxylation occurs cleanly at 120°C, enabling scalable synthesis of thiazole intermediates .

This compound’s multifunctional reactivity makes it indispensable in developing kinase inhibitors and exploring structure-activity relationships in oncology.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(Pyridin-2-yl)thiazole-2-carboxylic acid serves as a vital building block in organic synthesis. It is used to create complex organic molecules and coordination compounds, which are essential for developing new materials and catalysts.

Biology

The compound has been studied for its biological activities, particularly:

- Antimicrobial Properties: Research indicates that it exhibits significant antimicrobial activity against various pathogens.

- Anticancer Potential: It has been evaluated for its ability to inhibit certain enzymes involved in cancer progression, particularly histone demethylases (KDMs). For instance, derivatives of this compound have shown potent inhibition of KDM4 and KDM5 subfamilies, which are implicated in cancer cell proliferation .

Medicine

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate. Its derivatives are being investigated for potential therapeutic effects against various diseases, including cancer and infectious diseases .

Case Studies

Comparison with Related Compounds

The unique structural features of this compound differentiate it from similar compounds:

| Compound | Position of Carboxylic Acid | Biological Activity |

|---|---|---|

| This compound | C2 | Strong anticancer properties |

| 2-(Pyridin-2-yl)thiazole-4-carboxylic acid | C4 | Moderate antimicrobial activity |

Wirkmechanismus

The mechanism of action of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can influence cellular pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

- 2-(Pyridin-2-yl)thiazole-4-carboxylic acid

- 2-(4-Pyridyl)thiazole-4-carboxylic acid

- 2-(3-Pyridyl)thiazole-4-carboxylic acid

Comparison: 4-(Pyridin-2-yl)thiazole-2-carboxylic acid is unique due to the position of the carboxylic acid group and the specific arrangement of the pyridine and thiazole rings. This structural uniqueness can result in different reactivity and biological activity compared to its analogs. For instance, the position of the carboxylic acid group can influence the compound’s ability to form hydrogen bonds and interact with biological targets[5][5].

Biologische Aktivität

4-(Pyridin-2-yl)thiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Target of Action

Thiazole derivatives, including this compound, exhibit a range of biological activities through various mechanisms. These compounds can inhibit or activate enzymes, modulate receptor activity, and interfere with protein functions, impacting several biochemical pathways .

Biochemical Pathways

The compound is known to influence critical pathways such as the PI3K/Akt and MAPK signaling pathways, which are pivotal in cell proliferation and survival. Research indicates that it can induce apoptosis in cancer cells, thereby inhibiting tumor growth .

Pharmacological Properties

Antimicrobial Activity

this compound has demonstrated significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations .

Antitumor Activity

In vitro studies have shown that this compound can inhibit the proliferation of different cancer cell lines. For instance, it has been reported to induce cell cycle arrest and apoptosis in human cancer cells, making it a candidate for further development in cancer therapy .

Case Studies

-

Inhibition of KDM Enzymes

A study highlighted the discovery of N-substituted derivatives of 4-(pyridin-2-yl)thiazole-2-amines as potent inhibitors of histone demethylases (KDMs). These derivatives demonstrated selective inhibition against KDM4A and KDM5B with IC50 values as low as 0.012 μM . -

Antifungal Properties

In another investigation, the compound exhibited antifungal activity against Candida species, showing promising results in reducing fungal load in vitro .

Data Tables

| Biological Activity | IC50 Values (μM) | Target Organism/Cell Line |

|---|---|---|

| KDM4A Inhibition | 0.200 | Human Cancer Cells |

| KDM5B Inhibition | 0.012 | Human Cancer Cells |

| Antimicrobial (E. coli) | 5.0 | Bacterial Strain |

| Antifungal (C. albicans) | 3.5 | Fungal Strain |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, its stability can be compromised under certain conditions such as exposure to light and heat .

Eigenschaften

IUPAC Name |

4-pyridin-2-yl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)8-11-7(5-14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXPZNRYQFUOOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634438 | |

| Record name | 4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59020-45-0 | |

| Record name | 4-(2-Pyridinyl)-2-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59020-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.